

Comparing the pharmacological effects of 4-Methylphenethylamine and amphetamine

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Compound of Interest

Compound Name: 4-Methylphenethylamine

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A Comparative Pharmacological Guide: 4-Methylphenethylamine vs. Amphetamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the pharmacological effects of **4-Methylphenethylamine** (4-MPEA) and amphetamine. The information herein is intended for research and informational purposes and is based on currently available scientific literature.

Introduction

4-Methylphenethylamine (4-MPEA) and amphetamine are both phenethylamine derivatives with stimulant properties. Amphetamine is a well-characterized central nervous system (CNS) stimulant with established medical uses and a high potential for abuse.[1][2] 4-MPEA is a lesser-studied compound, but it is known to be an agonist of the trace amine-associated receptor 1 (TAAR1), a property it shares with amphetamine.[3][4] This guide aims to objectively compare the pharmacological profiles of these two compounds, presenting available experimental data and detailed methodologies for key experiments.

Data Presentation: Quantitative Pharmacological Data

The following tables summarize the available quantitative data for 4-MPEA and amphetamine. It is important to note that publicly available, peer-reviewed data for 4-MPEA is limited.

Table 1: Receptor and Transporter Binding Affinities (K_i, nM)

Compound	TAAR1	Dopamine Transporter (DAT)	Norepinephrine Transporter (NET)	Serotonin Transporter (SERT)
4-Methylphenethylamine (4-MPEA)	Data not available	Data not available	Data not available	Data not available
Amphetamine	~800 (human) ¹	~42.2 - 68.5 (EC ₅₀) ²	~23.5 - 26.2 (EC ₅₀) ²	~28.3 (EC ₅₀) ²

¹Value represents EC₅₀ for receptor activation, as K_i values for direct binding of amphetamine to human TAAR1 are not consistently reported and it is considered a much less potent agonist at the human receptor compared to rodent orthologs.^{[4][5]} ²Values represent EC₅₀ for neurotransmitter release, which is an indirect measure of interaction with the transporter. Direct binding affinities (K_i) can vary.

Table 2: Neurotransmitter Release Potency (EC₅₀, nM)

Compound	Dopamine (DA) Release	Norepinephrine (NE) Release	Serotonin (5-HT) Release
4-Methylphenethylamine (4-MPEA)	Data not available	Data not available	Data not available
Amphetamine	8.0 ± 0.4 ^[6]	Data varies by study	1756 ± 94 ^[6]

Pharmacological Effects: A Comparative Overview

Amphetamine:

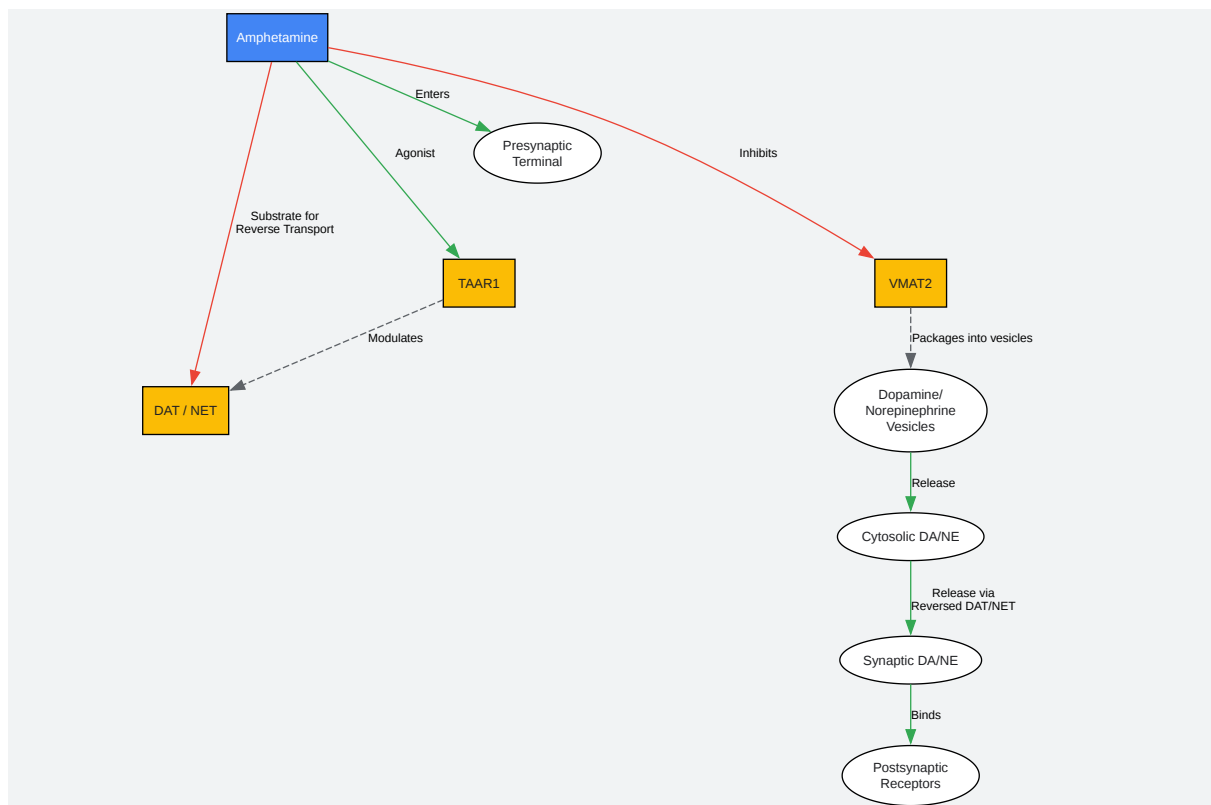
Amphetamine's primary mechanism of action involves increasing the extracellular levels of dopamine and norepinephrine in the brain.[1][7][8] It achieves this by acting as a substrate for the dopamine transporter (DAT) and norepinephrine transporter (NET), leading to their reversal and the subsequent release of these neurotransmitters from the presynaptic terminal.[7][9] Amphetamine also inhibits the vesicular monoamine transporter 2 (VMAT2), which further increases cytosolic dopamine and norepinephrine concentrations.[10] Additionally, amphetamine is an agonist at the trace amine-associated receptor 1 (TAAR1), which modulates monoaminergic neurotransmission.[4][5] The combined effects on these targets result in increased alertness, focus, and energy, which are the basis for its therapeutic use in ADHD and narcolepsy.[1][2]

4-Methylphenethylamine (4-MPEA):

The pharmacological profile of 4-MPEA is less defined. It is confirmed to be an agonist at TAAR1.[3][4] As a phenethylamine derivative, it is structurally similar to amphetamine and is presumed to act as a monoamine releasing agent.[11] It is hypothesized to interact with DAT and NET, inducing the release of dopamine and norepinephrine.[11] However, without quantitative binding and release data, the potency and selectivity of 4-MPEA at these targets remain to be elucidated. It may also inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamine neurotransmitters, which would further increase their synaptic concentrations.[11]

Mandatory Visualization

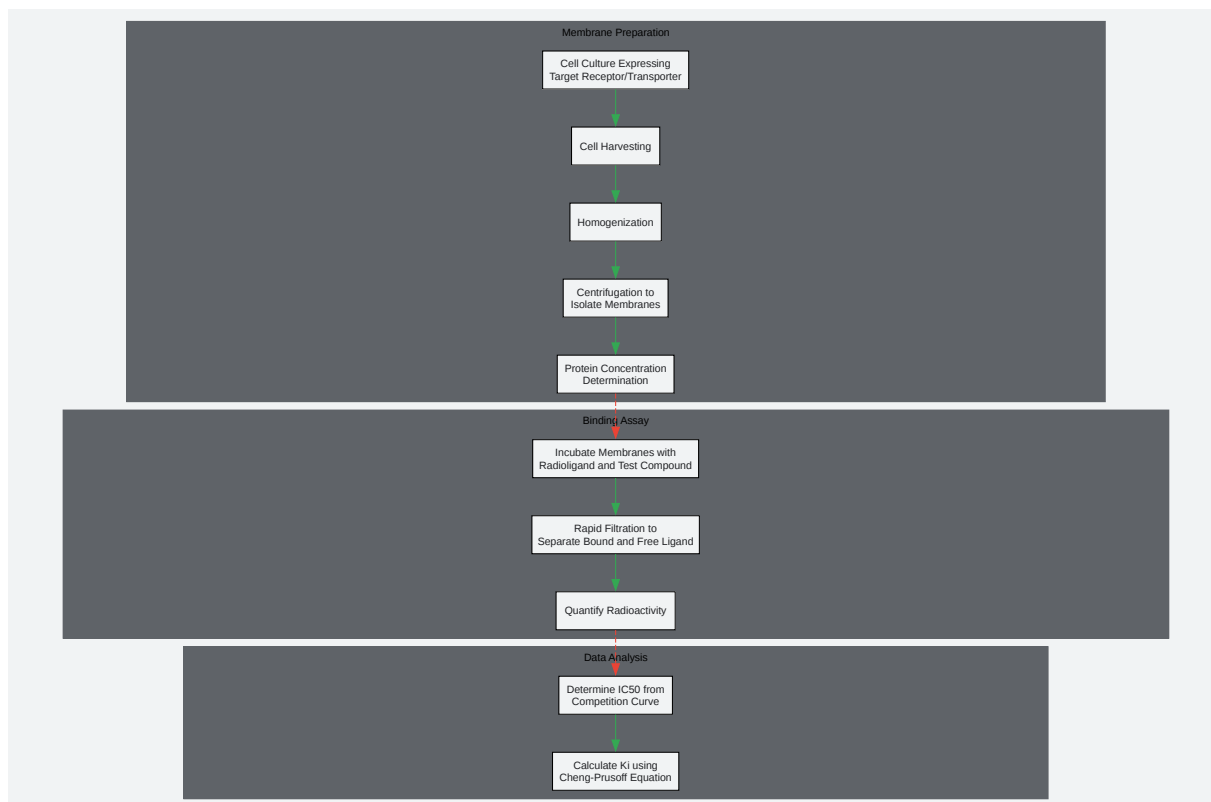
Signaling Pathway of Amphetamine-Induced Monoamine Release



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Caption: Simplified signaling pathway of amphetamine-induced monoamine release.

Experimental Workflow: Radioligand Binding Assay



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Caption: General workflow for a competitive radioligand binding assay.

Experimental Protocols

Radioligand Binding Assay for TAAR1

Objective: To determine the binding affinity (K_i) of a test compound for the Trace Amine-Associated Receptor 1 (TAAR1).

Materials:

- Cell membranes prepared from a cell line stably expressing human TAAR1 (e.g., HEK293 cells).
- Radioligand: [^3H]-labeled TAAR1 agonist or antagonist with high affinity (e.g., [^3H]-EPPTB).

- Test compounds: **4-Methylphenethylamine** and amphetamine.
- Non-specific binding control: A high concentration (e.g., 10 μ M) of a known unlabeled TAAR1 ligand.
- Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
- 96-well plates.
- Glass fiber filters (e.g., GF/C).
- Filter manifold for rapid filtration.
- Scintillation counter and scintillation fluid.

Procedure:

- Membrane Preparation:
 - Culture and harvest cells expressing TAAR1.
 - Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes.
 - Wash the membrane pellet and resuspend in assay buffer.
 - Determine the protein concentration of the membrane preparation.
- Binding Reaction:
 - In a 96-well plate, add in the following order: assay buffer, test compound at various concentrations, radioligand at a concentration near its K_d, and the cell membrane preparation.
 - For total binding wells, add buffer instead of the test compound.
 - For non-specific binding wells, add the unlabeled TAAR1 ligand.
 - Incubate the plate at a specific temperature (e.g., room temperature) for a defined period (e.g., 60 minutes) to reach equilibrium.

- Filtration and Counting:
 - Rapidly filter the contents of each well through the glass fiber filters using a filter manifold.
 - Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
 - Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
- Data Analysis:
 - Calculate specific binding by subtracting non-specific binding from total binding.
 - Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
 - Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) from the curve.
 - Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + ([L]/K_d))$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.

In Vitro Neurotransmitter Release Assay

Objective: To determine the potency (EC₅₀) of a test compound to induce the release of dopamine, norepinephrine, and serotonin from synaptosomes.

Materials:

- Rat brain tissue (e.g., striatum for dopamine, hippocampus for norepinephrine, and cortex for serotonin).
- Radiolabeled neurotransmitters: [³H]dopamine, [³H]norepinephrine, and [³H]serotonin.
- Krebs-Ringer buffer.
- Test compounds: **4-Methylphenethylamine** and amphetamine.
- Glass fiber filters.

- Filter manifold.
- Scintillation counter and scintillation fluid.

Procedure:

- Synaptosome Preparation:
 - Dissect the desired brain regions and homogenize in ice-cold buffer.
 - Centrifuge the homogenate to obtain a crude synaptosomal pellet.
 - Resuspend the pellet in Krebs-Ringer buffer.
- Loading with Radiolabeled Neurotransmitter:
 - Incubate the synaptosomes with the respective [^3H]-neurotransmitter to allow for uptake.
 - Wash the synaptosomes to remove excess unincorporated radiolabel.
- Release Experiment:
 - Aliquot the loaded synaptosomes into tubes.
 - Add the test compound at various concentrations to the tubes.
 - Incubate for a short period (e.g., 5-10 minutes) at 37°C.
 - Terminate the release by rapid filtration through glass fiber filters.
 - Collect the filtrate (containing the released neurotransmitter) and the filters (containing the remaining neurotransmitter in the synaptosomes).
- Quantification and Analysis:
 - Measure the radioactivity in both the filtrate and the filters using a scintillation counter.
 - Calculate the percentage of total neurotransmitter released for each concentration of the test compound.

- Plot the percentage of release against the log concentration of the test compound to generate a dose-response curve.
- Determine the EC50 value (the concentration of the test compound that produces 50% of the maximal release) from the curve.

In Vivo Locomotor Activity Test

Objective: To assess the stimulant or depressant effects of a test compound on spontaneous locomotor activity in rodents.

Materials:

- Test animals (e.g., male C57BL/6 mice).
- Open field arenas equipped with infrared beams or a video tracking system.
- Test compounds: **4-Methylphenethylamine** and amphetamine dissolved in a suitable vehicle (e.g., saline).
- Vehicle control.

Procedure:

- Habituation:
 - Acclimate the animals to the testing room for at least 30-60 minutes before the experiment.
 - Habituate the animals to the open field arenas for a set period on the day before testing to reduce novelty-induced hyperactivity.
- Drug Administration:
 - Administer the test compound or vehicle to the animals via a specific route (e.g., intraperitoneal injection).
- Testing:

- Place each animal individually into the center of an open field arena.
- Record locomotor activity (e.g., distance traveled, rearing frequency) for a defined period (e.g., 60 minutes).
- Data Analysis:
 - Analyze the locomotor activity data in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect.
 - Compare the total locomotor activity between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Conclusion

Amphetamine is a well-documented psychostimulant with a clear pharmacological profile centered on the release of dopamine and norepinephrine. Its effects on TAAR1 further contribute to its complex mechanism of action. In contrast, **4-Methylphenethylamine** remains a less-explored compound. While its structural similarity to amphetamine and its known activity as a TAAR1 agonist suggest a similar mode of action, a comprehensive understanding of its pharmacological effects is hampered by the lack of quantitative data. The experimental protocols provided in this guide offer a framework for future research to elucidate the binding affinities, neurotransmitter release potencies, and in vivo behavioral effects of 4-MPEA, allowing for a more complete and direct comparison with amphetamine. Such research is crucial for understanding the potential therapeutic applications and risks associated with this and other novel psychoactive substances.

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